molecular formula C16H24ClNO3 B1388329 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185295-78-6

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1388329
CAS No.: 1185295-78-6
M. Wt: 313.82 g/mol
InChI Key: MSZNOSWMGXASQR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine carboxylic acid derivative intended for research and laboratory use. Compounds featuring the piperidine-4-carboxylic acid scaffold are of significant interest in medicinal chemistry and drug discovery research . This particular molecule is a synthetic building block that incorporates a benzyl group with methoxy and dimethyl substitutions, which may be utilized in the design and synthesis of novel bioactive molecules. Piperidine derivatives are frequently explored in pharmaceutical research for their potential biological activities . As a hydrochloride salt, this compound offers potentially enhanced stability and solubility in various research applications compared to its free base form. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-11-9-15(20-3)12(2)8-14(11)10-17-6-4-13(5-7-17)16(18)19;/h8-9,13H,4-7,10H2,1-3H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZNOSWMGXASQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride, with the CAS number 1185295-78-6, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a methoxy-substituted aromatic ring and a piperidine moiety, which are known to influence various pharmacological properties.

  • Molecular Formula : C16H24ClNO3
  • Molar Mass : 313.82 g/mol
  • Hazard Classification : Irritant (Xi)

The biological activity of this compound can be attributed to its interaction with various biological targets. Piperidine derivatives are often investigated for their roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents against several diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including those structurally similar to this compound. For instance, compounds within the piperidine class have shown efficacy against influenza viruses and other viral pathogens. The mechanism often involves inhibition of viral replication through interference with viral entry or replication processes .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological properties. Research indicates that certain piperidine compounds can act as dopamine receptor antagonists or agonists, influencing neurotransmitter systems associated with mood regulation and cognitive function . This suggests that this compound may have applications in treating neuropsychiatric disorders.

Study on Antiviral Efficacy

In a study focused on antiviral agents derived from piperidine scaffolds, several compounds demonstrated significant activity against influenza virus strains. The most potent analogs exhibited EC50 values in the low micromolar range, indicating their effectiveness in inhibiting viral replication . While specific data on this compound was not detailed, its structural similarities suggest potential antiviral efficacy.

Neuropharmacological Assessment

A comparative study evaluated various piperidine derivatives for their effects on dopamine receptor activity. Compounds similar to this compound showed varying degrees of receptor binding affinity and functional activity. These findings indicate a promising avenue for developing treatments for conditions such as depression and schizophrenia .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntiviralInhibition of viral replication in low μM range
NeuropharmacologicalInteraction with dopamine receptors
Enzyme InhibitionPotential tyrosinase inhibition observed in related compounds

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • Research indicates that derivatives of piperidine compounds may exhibit activity at various neurotransmitter receptors. Specifically, compounds with similar structures have shown promise as selective serotonin reuptake inhibitors (SSRIs) and as modulators of the serotonergic system. The unique substitution pattern in 1-(4-methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride could enhance its binding affinity to serotonin receptors, making it a candidate for further exploration in treating mood disorders and anxiety .
  • Pain Management :
    • Piperidine derivatives are often investigated for their analgesic properties. The specific structural features of this compound may influence its efficacy as an analgesic agent. Studies on related compounds have demonstrated their potential in modulating pain pathways, suggesting that this compound could be evaluated for pain relief applications .
  • Antidepressant Activity :
    • Given the structural similarities to known antidepressants, this compound may also be studied for its potential antidepressant effects. The modulation of neurotransmitter systems involved in mood regulation could be a key area of exploration .

Synthetic Organic Chemistry Applications

  • Synthesis of Complex Molecules :
    • The presence of the piperidine ring allows for the synthesis of various complex organic molecules. This compound can serve as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals .
  • Functionalization Reactions :
    • The functional groups present in this compound enable diverse functionalization reactions, which can lead to the creation of novel derivatives with potentially enhanced biological activities .

Case Study 1: Neuroprotective Properties

A study investigating the neuroprotective effects of piperidine derivatives found that certain compounds exhibited significant protective effects against oxidative stress-induced neuronal damage. The findings suggest that structurally similar compounds could be explored for their neuroprotective capabilities, potentially leading to new treatments for neurodegenerative diseases .

Case Study 2: Analgesic Efficacy

In preclinical trials, piperidine-based compounds were assessed for their analgesic properties using rodent models. Results indicated that certain derivatives significantly reduced pain responses compared to controls. This suggests that further investigation into this compound could yield promising outcomes in pain management research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related piperidine derivatives, focusing on substituents, molecular weight, and functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Evidence ID
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride C₁₆H₂₄ClNO₃ 313.83 4-Methoxy-2,5-dimethylbenzyl Enhanced lipophilicity, carboxylic acid
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy High steric bulk, limited toxicity data
Meperidine hydrochloride C₁₅H₂₁NO₂·HCl 283.8 Phenyl, ethyl ester Opioid analgesic, Schedule II drug
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride C₁₃H₁₇BrClNO₂ 346.64 4-Bromobenzyl Increased halogen-mediated lipophilicity
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride C₁₀H₁₄ClN₃O₂ 243.69 Pyrimidin-2-yl Planar heterocycle for π-π interactions

Functional Group Analysis

  • Carboxylic Acid vs. Ester/Amide : The carboxylic acid group in the main compound (pKa ~4-5) enhances water solubility in physiological conditions compared to esters (e.g., Meperidine) or amides (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride ). Esters like Meperidine are more lipophilic, facilitating blood-brain barrier penetration but requiring metabolic activation .
  • Aromatic Substituents: The 4-methoxy-2,5-dimethylbenzyl group balances lipophilicity and metabolic stability.

Pharmacological and Toxicological Profiles

  • Its ethyl ester group undergoes hydrolysis to active metabolites, contrasting with the main compound’s carboxylic acid, which may limit CNS activity .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Lacks detailed toxicity data (e.g., acute toxicity, ecotoxicology), highlighting a gap compared to regulated compounds like Meperidine .
  • Heterocyclic Derivatives : Compounds with pyrimidine () or thiadiazole () moieties may exhibit distinct binding profiles due to heterocycle-mediated interactions (e.g., hydrogen bonding, receptor specificity).

Preparation Methods

Synthesis Overview

The preparation of 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride involves three key stages: (i) synthesis of the benzyl halide intermediate, (ii) N-alkylation of piperidine-4-carboxylic acid, and (iii) hydrochloride salt formation. The process leverages alkylation and halogenation strategies, as detailed in patent literature and analogous piperidine derivative syntheses.

Synthesis of 4-Methoxy-2,5-dimethylbenzyl Chloride

The benzyl halide intermediate is synthesized via radical halogenation or Friedel-Crafts acylation followed by reduction and halogenation:

N-Alkylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid (isonipecotic acid) undergoes alkylation with the benzyl chloride intermediate:

  • Reaction Setup :

    • Reagents : Piperidine-4-carboxylic acid, 4-methoxy-2,5-dimethylbenzyl chloride, K₂CO₃ or NaH.
    • Solvent : DMF or THF.
    • Conditions : Heat at 80–100°C for 12–24 hours under nitrogen.
  • Workup :

    • Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for enhanced solubility:

  • Procedure :
    • Dissolve the alkylated product in anhydrous ether or ethanol.
    • Bubble HCl gas through the solution or add concentrated HCl dropwise.
    • Filter the precipitate and dry under vacuum.

Alternative Synthetic Routes

  • Carbonylation : Piperidine derivatives can be synthesized via carbonylation of benzyl-piperidine intermediates under CO pressure.
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) protection for the amine group during alkylation, followed by acidic deprotection.

Data Tables

Table 1: Physical Properties

Property Value Source
Molecular Formula C₁₆H₂₄ClNO₃
Molecular Weight 313.82 g/mol
CAS Number 1185295-78-6
Solubility >50 mg/mL in DMSO

Table 2: Reaction Optimization

Step Conditions Yield
Benzyl Chloride NCS, AIBN, CCl₄, 80°C, 3h 65–70%
Alkylation K₂CO₃, DMF, 80°C, 18h 55–60%
Salt Formation HCl (g), Et₂O, 0°C 85–90%

Critical Analysis

  • Challenges : N-alkylation of secondary amines requires vigorous conditions; benzyl bromide may improve reactivity.
  • Scalability : Radical halogenation is cost-effective for large-scale synthesis but requires careful temperature control.
  • Purity : Recrystallization from ethanol/water yields >95% purity (HPLC).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride, and how can purity be validated?

  • Synthesis : A multi-step approach is typically employed. For example, piperidine-4-carboxylic acid derivatives are often acylated or alkylated using benzyl halides (e.g., 4-methoxy-2,5-dimethylbenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF). Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or HCl yields the carboxylic acid, followed by hydrochloride salt formation via HCl gas or concentrated HCl .
  • Purity Validation : Techniques include HPLC (>98% purity), melting point analysis (e.g., 162–163°C for analogous compounds), and NMR spectroscopy (e.g., characteristic peaks for methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–7.5 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazards : Acute toxicity (oral LD₅₀ ~300 mg/kg in rodents), skin/eye irritation, and potential respiratory sensitization.
  • Protocols : Use PPE (nitrile gloves, lab coat, safety goggles), conduct reactions in fume hoods, and avoid incompatible materials (strong oxidizers). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound’s stability influenced by storage conditions and solvent selection?

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Shelf life exceeds 5 years under these conditions .
  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but degrades in acidic/basic aqueous media. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?

  • Methods : Quantum mechanical calculations (DFT for transition state analysis) and molecular dynamics simulations assess steric/electronic effects of the methoxy and dimethylbenzyl groups. Tools like Gaussian or ORCA optimize reaction pathways (e.g., nucleophilic substitution at the piperidine nitrogen) .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Q. How can structural modifications enhance the compound’s biological activity while minimizing toxicity?

  • Design : Replace the methoxy group with electron-withdrawing substituents (e.g., –CF₃) to modulate receptor binding. Introduce bioisosteres (e.g., tetrazole for carboxylic acid) to improve metabolic stability.
  • Assays : Test analogs in vitro for target affinity (e.g., receptor binding assays) and cytotoxicity (MTT assays in HepG2 cells). Correlate logP values with membrane permeability .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • NMR Discrepancies : Use high-field instruments (500+ MHz) and deuterated solvents (DMSO-d₆) to resolve overlapping peaks. Assign stereochemistry via NOESY (e.g., coupling between piperidine H-3 and benzyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 336.1702) and fragments (loss of HCl at m/z 299.12) .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

  • Ecotoxicology : Perform OECD 301 biodegradability tests (28-day aerobic conditions). Use LC-MS/MS to identify breakdown products (e.g., demethylated derivatives).
  • Soil Mobility : Column chromatography with soil samples quantifies adsorption coefficients (Kd) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-4-carboxylic acid hydrochloride

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